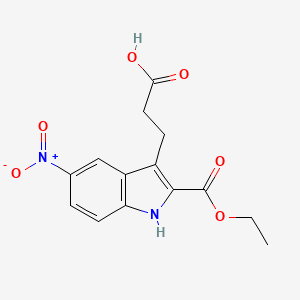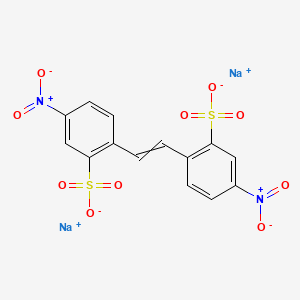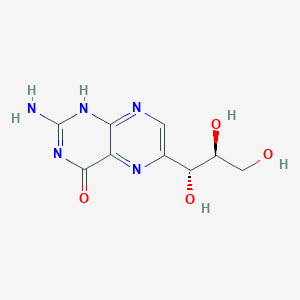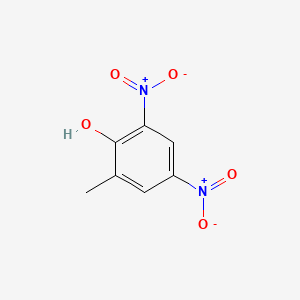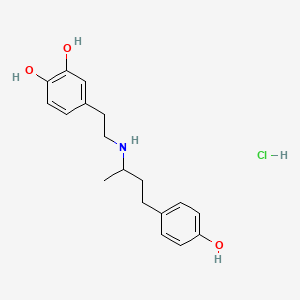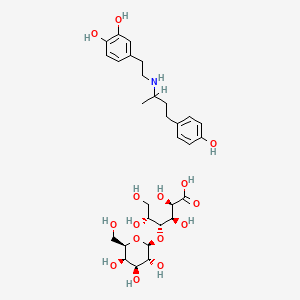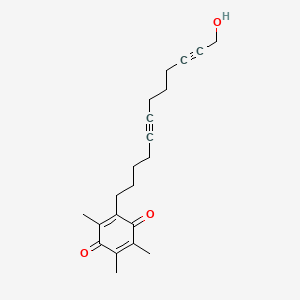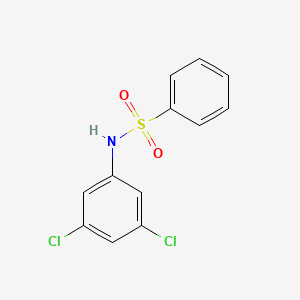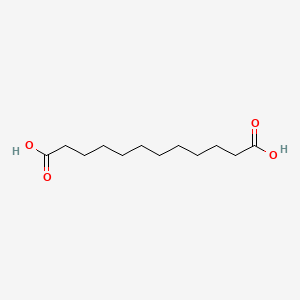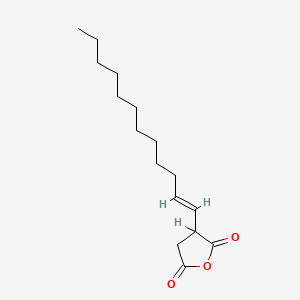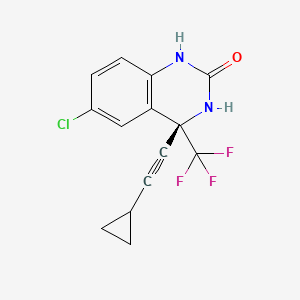
DPC-961
Vue d'ensemble
Description
Applications De Recherche Scientifique
DMP-961 has several scientific research applications:
Chemistry: Used as a model compound for studying non-nucleoside reverse transcriptase inhibitors.
Biology: Investigated for its effects on the reverse transcriptase enzyme of the human immunodeficiency virus type 1.
Medicine: Explored as a potential therapeutic agent for the treatment of human immunodeficiency virus infections
Industry: Utilized in the development of new antiviral drugs and in research on viral replication mechanisms
Mécanisme D'action
DPC-961, also known as DMP-961 or (4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one, is a potent compound with significant implications in the treatment of HIV infections .
Target of Action
The primary target of this compound is the HIV-1 Reverse Transcriptase (HIV-1 RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, a critical step in the replication of the virus .
Mode of Action
This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . It binds to HIV-1 RT in a non-competitive manner, thereby inhibiting the activity of the enzyme . This inhibition prevents the conversion of viral RNA into DNA, effectively halting the replication of the virus .
Biochemical Pathways
By inhibiting the action of HIV-1 RT, this compound disrupts the normal replication pathway of the HIV virus . This disruption prevents the virus from proliferating and infecting new cells, thereby helping to control the spread of the infection .
Pharmacokinetics
This compound is classified under the Biopharmaceutics Classification System (BCS) II, indicating that it has high permeability but low aqueous solubility . Therefore, factors such as particle size, crystal form, and surface area could significantly impact the bio-performance of this compound .
Result of Action
The inhibition of HIV-1 RT by this compound results in a decrease in viral replication . This decrease can help to control the progression of HIV infection, potentially leading to a reduction in the viral load within the patient .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and dissolution, and hence its bioavailability, can be affected by the pH and composition of the gastrointestinal tract . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and humidity .
Analyse Biochimique
Biochemical Properties
The biochemical properties of DPC-961 are largely influenced by its physicochemical characteristics. As a BCS II compound, this compound displays dissolution-limited behavior . This means that the compound’s solubility in aqueous solutions can directly impact its bioavailability and performance.
Cellular Effects
The cellular effects of this compound are primarily related to its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . Reverse transcriptase is a key enzyme in the life cycle of HIV, and by inhibiting this enzyme, this compound can prevent the virus from replicating within host cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of HIV-1 reverse transcriptase in a non-competitive manner . This prevents the virus from transcribing its RNA into DNA, a crucial step in the viral replication process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, the compound has been known to exist in many solvated forms in addition to a single, anhydrous crystal form . The transition between these forms can impact the compound’s bio-performance .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with dosage. In an oral absorption study in dogs, the oral absorption profiles of Form I and Form III of this compound were found to be statistically identical when administered at 100mpk .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du DMP-961 implique plusieurs étapes :
Condensation : La 2'-amino-5'-chloro-2,2,2-trifluoroacétophénone est condensée avec l'isocyanate de triméthylsilyle en présence de diméthylaminopyridine dans le tétrahydrofurane.
Désilylation : Le produit résultant est désilylé avec du fluorure de tétrabutylammonium dans le tétrahydrofurane pour donner le dérivé quinazoline.
Déshydratation : L'alcool tertiaire du dérivé quinazoline est déshydraté à l'aide de tamis moléculaires dans du toluène à reflux pour produire une imine.
Addition : Le cyclopropylacétylide de lithium est ajouté à l'imine en présence d'éthérate de trifluorure de bore pour produire un adduit racémique.
Isolation : L'énantiomère (S) souhaité est isolé au moyen d'une chromatographie liquide haute performance chirale
Méthodes de production industrielle
Les méthodes de production industrielle du DMP-961 ne sont pas largement documentées, mais la voie de synthèse décrite ci-dessus peut être mise à l'échelle pour des applications industrielles avec des modifications appropriées pour garantir l'efficacité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
Le DMP-961 subit divers types de réactions chimiques, notamment :
Substitution : Le composé peut subir des réactions de substitution, en particulier celles impliquant les groupes chloro et trifluorométhyle.
Réactifs et conditions courants
Oxydation : Périodinane de Dess-Martin dans le dichlorométhane ou le chloroforme à température ambiante.
Réduction : Hydrure de lithium et d'aluminium dans le 1,2-dichlorobenzène/tétrahydrofurane.
Substitution : Divers nucléophiles peuvent être utilisés dans des conditions appropriées pour substituer les groupes chloro et trifluorométhyle.
Principaux produits formés
Oxydation : Aldéhydes et cétones.
Réduction : Oléfines.
Substitution : Dérivés substitués du DMP-961.
Applications de la recherche scientifique
Le DMP-961 a plusieurs applications de la recherche scientifique :
Chimie : Utilisé comme composé modèle pour l'étude des inhibiteurs non nucléosidiques de la transcriptase inverse.
Biologie : Étudié pour ses effets sur l'enzyme transcriptase inverse du virus de l'immunodéficience humaine de type 1.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des infections à virus de l'immunodéficience humaine
Industrie : Utilisé dans le développement de nouveaux médicaments antiviraux et dans la recherche sur les mécanismes de réplication virale
Mécanisme d'action
Le DMP-961 exerce ses effets en inhibant l'enzyme transcriptase inverse du virus de l'immunodéficience humaine de type 1. Il se lie à un site spécifique sur l'enzyme, l'empêchant de synthétiser l'ADN viral à partir de l'ARN. Cette inhibition est non compétitive, ce qui signifie que le DMP-961 ne concurrence pas le substrat naturel de l'enzyme, mais se lie plutôt à un site différent, modifiant la conformation de l'enzyme et la rendant inactive .
Comparaison Avec Des Composés Similaires
Composés similaires
Efavirenz : Un autre inhibiteur non nucléosidique de la transcriptase inverse avec un mécanisme d'action similaire.
Névirapine : Un inhibiteur non nucléosidique de la transcriptase inverse utilisé dans le traitement des infections à virus de l'immunodéficience humaine.
Delavirdine : Un autre composé de la même classe avec des propriétés antivirales similaires.
Unicité du DMP-961
Le DMP-961 est unique en raison de son affinité de liaison spécifique et de son inhibition non compétitive de l'enzyme transcriptase inverse. Il a montré une activité puissante contre le virus de l'immunodéficience humaine de type 1, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H2,19,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWJSIAJLBEMEN-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175699 | |
| Record name | DPC 961 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214287-88-4 | |
| Record name | DPC 961 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DPC 961 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DPC-961 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9U2GRQ1UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole](/img/structure/B1670841.png)
